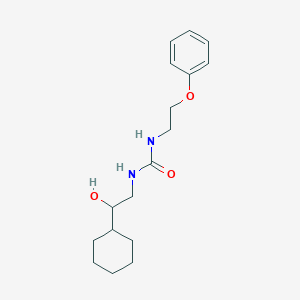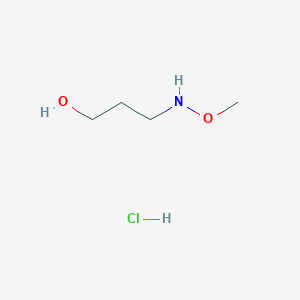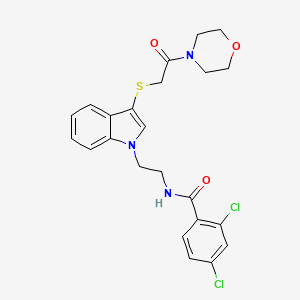
3-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a pyridin-2-yl thiazol-2-yl moiety, which is found in various bioactive compounds . For instance, 4-(pyridin-4-yl)thiazol-2-amine has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solutions .
Chemical Reactions Analysis
Again, while specific information on this compound is lacking, similar compounds have been studied. For example, 4-(pyridin-4-yl)thiazol-2-amine has been evaluated as a corrosion inhibitor .科学的研究の応用
Synthesis and Antimicrobial Activity
A study by El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis and antimicrobial activity of heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, including sulfonamide derivatives, which showed antimicrobial properties. The research provides foundational knowledge for developing compounds with potential therapeutic applications, emphasizing the importance of sulfonamide groups in enhancing antimicrobial efficacy El‐Emary, Al-muaikel, & Moustafa, 2002.
Antihyperglycemic Agents
Wrobel et al. (1998) conducted research on novel sulfonylthiazolidinediones as oral antihyperglycemic agents, demonstrating significant potential in lowering glucose and insulin levels in mouse models. This study highlights the therapeutic potential of sulfonamide derivatives in treating conditions like diabetes through their glucose-lowering effects Wrobel et al., 1998.
Synthesis and Anticancer Evaluation
Research by Redda and Gangapuram (2007) on the synthesis and anticancer activity of 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydrohydropyridine moiety revealed moderate cytotoxicity against breast cancer cell lines, indicating the potential use of these compounds in cancer treatment strategies Redda & Gangapuram, 2007.
Antibacterial Applications
Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, showing high antibacterial activity. This research underscores the role of sulfonamide derivatives in developing new antibacterial agents, offering a promising approach to combatting bacterial infections Azab, Youssef, & El-Bordany, 2013.
特性
IUPAC Name |
3-(benzenesulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c21-16(9-11-25(22,23)13-6-2-1-3-7-13)20-17-19-15(12-24-17)14-8-4-5-10-18-14/h1-8,10,12H,9,11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANOKLOUIMIIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2919612.png)
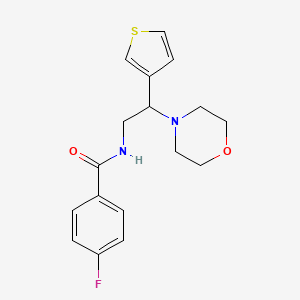
![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2919615.png)
![2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2919616.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2919618.png)

![4-chloro-N-[1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2919621.png)
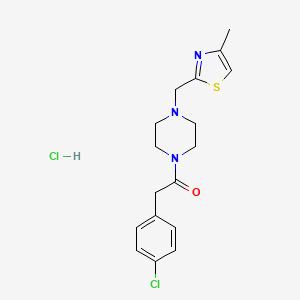


![2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide](/img/structure/B2919629.png)
